N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole core, a pyrrole ring, and a pyridine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways, helping to elucidate its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound can be used as a probe to investigate biological systems, providing insights into protein-ligand interactions and cellular signaling pathways.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-indol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-imidazol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyridin-1-yl)-1,3-benzothiazole-6-carboxamide
Uniqueness
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and structural features The presence of the pyrrole ring, pyridine moiety, and benzothiazole core provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds
Properties
Molecular Formula |
C20H17N5O2S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C20H17N5O2S/c26-18(22-12-15-5-1-2-8-21-15)13-23-19(27)14-6-7-16-17(11-14)28-20(24-16)25-9-3-4-10-25/h1-11H,12-13H2,(H,22,26)(H,23,27) |
InChI Key |
QSXCDBRURAKKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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